BenchChemオンラインストアへようこそ!

1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Medicinal chemistry TRPV1 antagonist Structure-activity relationship

Procure CAS 894017-82-4 with confidence: its 3-fluoro-4-methylphenyl terminus is a 'particularly preferred' embodiment in US 6,939,891 B2, ensuring target-specific TRPV1 antagonism distinct from unsubstituted or regioisomeric analogs. The dual-fluorination motif also supports FPRL1 agonist probe applications. Avoiding generic substitution preserves assay continuity—sourcing this exact CAS guarantees the validated 345.35 g/mol chemotype; near-analogs may exhibit divergent pharmacology.

Molecular Formula C18H17F2N3O2
Molecular Weight 345.35
CAS No. 894017-82-4
Cat. No. B2761684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS894017-82-4
Molecular FormulaC18H17F2N3O2
Molecular Weight345.35
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)F
InChIInChI=1S/C18H17F2N3O2/c1-11-2-5-13(8-16(11)20)21-18(25)22-14-9-17(24)23(10-14)15-6-3-12(19)4-7-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25)
InChIKeyNMWYRWVQXFEKHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-82-4): Structural Identity & Procurement Baseline


1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-82-4) is a fully synthetic, unsymmetrical urea derivative built on a 5-oxopyrrolidine scaffold. The molecule carries a 3-fluoro-4-methyl substitution on one N-phenyl ring and a 4-fluoro substitution on the oxopyrrolidine N-phenyl ring, yielding a molecular formula of C₁₈H₁₇F₂N₃O₂ (MW 345.35 g/mol) . The compound belongs to a class of pyrrolidinyl ureas that have been claimed as vanilloid receptor (TRPV1) antagonists [1] and as formyl peptide receptor-like 1 (FPRL1/ALXR/FPR2) agonists [2]. It is currently available from specialty chemical suppliers at a typical purity of ≥95% (HPLC) and is intended exclusively for laboratory research use .

Why Generic Substitution Is Not Straightforward for 1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-82-4)


Pyrrolidinyl ureas within the 894017-82-4 chemical space exhibit pronounced structure–activity relationship (SAR) sensitivity, meaning that seemingly minor structural changes can produce large shifts in target engagement, selectivity, and physicochemical behaviour. Patent disclosures covering this scaffold explicitly teach that the substitution pattern on both aryl rings—particularly the position and identity of halogen and methyl groups—is a critical determinant of pharmacological activity at TRPV1 and FPRL1 receptors [1][2]. The 3-fluoro-4-methyl arrangement is specifically recited as a preferred embodiment distinct from 3,4-difluoro, 3-methyl-4-fluoro, or unsubstituted phenyl variants [1]. Consequently, procurement of a near-analog lacking either the 3-fluoro-4-methylphenyl urea terminus or the 4-fluorophenyl oxopyrrolidine substitution risks acquiring a compound with a fundamentally different activity profile, making generic substitution without supporting head-to-head data unreliable for research continuity.

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-82-4) vs. Closest Analogs


Structural Differentiation: Dual Fluorine Substitution Pattern vs. Mono-Fluorinated and Non-Fluorinated Analogs

CAS 894017-82-4 is distinguished from its closest purchasable analog, CAS 894008-99-2 (1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea), by the presence of a 4-fluoro substituent on the N-phenyl ring of the oxopyrrolidine moiety. The unsubstituted phenyl analog (CAS 894008-99-2) lacks this fluorine, reducing both molecular weight (MW 327.35 vs. 345.35) and calculated LogP (XLogP3 ~2.3 vs. ~2.8) . The 4-fluoro substituent on the target compound increases hydrogen bond acceptor count (5 vs. 4) and alters the electron density of the oxopyrrolidine ring, which patent SAR data indicate can modulate TRPV1 antagonism by over 10-fold depending on the partner aryl urea substitution [1].

Medicinal chemistry TRPV1 antagonist Structure-activity relationship

Urea Linkage Position: Direct 3-Amino Attachment vs. Methylene-Spaced Analogs

In CAS 894017-82-4, the urea nitrogen is directly attached to the 3-position of the pyrrolidinone ring, creating a conformationally constrained urea geometry. This contrasts with analogs such as CAS 954636-67-0 (3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methylphenyl)urea), which introduce a methylene spacer between the pyrrolidinone ring and the urea group . The methylene spacer increases conformational flexibility (additional rotatable bond: 5 vs. 4) and alters the distance and angle between the two aryl rings. Patent disclosures for FPRL1 agonists on this scaffold indicate that direct attachment vs. methylene-spaced attachment can shift receptor agonism EC₅₀ values, with certain direct-attachment exemplars demonstrating superior FPRL1 activation compared to their methylene-bridged counterparts [1].

Medicinal chemistry FPRL1 agonist Scaffold topology

Fluorine Regioisomerism: 3-Fluoro-4-methylphenyl vs. 3-Fluorophenyl or 4-Methylphenyl Urea Terminus

The 3-fluoro-4-methyl substitution pattern on the urea N′-phenyl ring of CAS 894017-82-4 represents a specific regioisomeric choice. The closest regioisomeric comparator is CAS 894029-19-7 (1-(4-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea), which places a 3-fluoro (no methyl) on the urea N′-phenyl ring and a 4-fluorophenyl on the oxopyrrolidine nitrogen . The presence of the methyl group in CAS 894017-82-4 increases molecular volume, lipophilicity, and alters the electron-donating character of the aryl ring. Patent SAR for this compound class identifies the 3-fluoro-4-methyl substitution as one of a small set of 'particularly preferred' embodiments distinct from 3-fluoro alone, 3-methyl alone, or 3,4-difluoro [1].

Medicinal chemistry TRPV1 modulator Fluorine SAR

Predicted ADME Differentiation: Dual Fluorination Impact on Metabolic Stability vs. Single-Fluorine and Non-Fluorinated Analogs

The two strategically placed fluorine atoms in CAS 894017-82-4 (4-fluoro on oxopyrrolidine N-phenyl; 3-fluoro on urea N′-phenyl) can serve as metabolic blocking groups at positions known to be susceptible to cytochrome P450-mediated oxidation. The 4-fluorophenyl substitution blocks para-hydroxylation, while the 3-fluoro substitution on the toluidine ring blocks a common metabolic soft spot adjacent to the methyl group. By contrast, the non-fluorinated analog CAS 894008-99-2 (unsubstituted phenyl) has an exposed para position on the oxopyrrolidine N-phenyl ring, predicted to be more susceptible to oxidative metabolism [1]. While direct comparative metabolic stability data (e.g., human liver microsome t₁/₂) for CAS 894017-82-4 are not publicly available, the broader medicinal chemistry literature on fluorinated pyrrolidinyl ureas demonstrates that strategic fluorine incorporation can improve metabolic half-life by 2- to 5-fold relative to non-fluorinated matched pairs [2].

Drug metabolism Pharmacokinetics Fluorine blocking

Recommended Application Scenarios for 1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-82-4)


TRPV1 (Vanilloid Receptor) Antagonist Screening and SAR Profiling

Given that CAS 894017-82-4 falls within the generic and preferred scope of US Patent 6,939,891 B2 claiming pyrrolidinyl ureas as TRPV1 antagonists, and that its 3-fluoro-4-methyl substitution pattern is explicitly recited as a 'particularly preferred' embodiment [1], this compound is suited as a tool compound for TRPV1 antagonist screening cascades. It can serve as a reference point for evaluating the contribution of the dual-fluorination motif to potency and selectivity when compared head-to-head with the non-fluorinated N-phenyl analog CAS 894008-99-2. Researchers should employ calcium-flux FLIPR assays in TRPV1-overexpressing HEK293 cells, using capsaicin as the agonist challenge, to quantify antagonist IC₅₀ values for both compounds under identical conditions.

FPRL1 (ALXR/FPR2) Agonist Pharmacological Tool Studies

US Patent Application US20200010415A1 demonstrates that pyrrolidinyl urea derivatives act as FPRL1 agonists with potential anti-inflammatory applications [2]. CAS 894017-82-4, bearing the direct urea-pyrrolidinone attachment topology, is structurally congruent with the FPRL1 agonist pharmacophore described therein. It can be utilized as a probe in FPRL1-mediated cAMP inhibition or β-arrestin recruitment assays in CHO-K1 or HEK293 cells stably expressing human FPRL1, with the methylene-spaced analog CAS 954636-67-0 serving as a comparator to interrogate the role of conformational flexibility on agonist efficacy.

Fluorine-Mediated Metabolic Stability Assessment in Early ADME

The compound's two strategically positioned fluorine atoms make it a useful candidate for head-to-head metabolic stability comparisons against matched non-fluorinated or mono-fluorinated analogs (e.g., CAS 894008-99-2 and CAS 894029-19-7) in standard human or rodent liver microsome assays. Such comparisons can empirically quantify the metabolic shielding contribution of the 4-fluoro and 3-fluoro substituents, providing data to guide further optimization of the pyrrolidinyl urea series [3]. Procurement of all three compounds from the same supplier under identical purity specifications is recommended to minimize inter-lot variability.

Physicochemical Property Benchmarking in CNS or Permeability-Focused Programs

With a calculated XLogP3 of ~2.8, molecular weight of 345.35, and 2 hydrogen bond donors, CAS 894017-82-4 occupies physicochemical space consistent with potential CNS penetrance (within the range of many CNS-active drugs) [4]. It can serve as a reference standard for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability comparisons within a series, particularly when evaluating how incremental fluorine addition (comparing to CAS 894008-99-2 with XLogP3 ~2.3) affects passive permeability and efflux ratio. The compound's defined structure and commercial availability at ≥95% purity support reproducible physicochemical profiling.

Quote Request

Request a Quote for 1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.